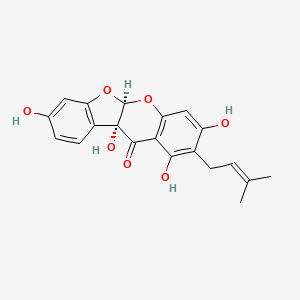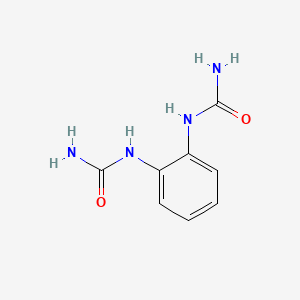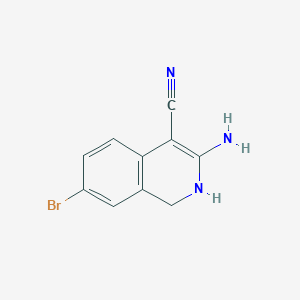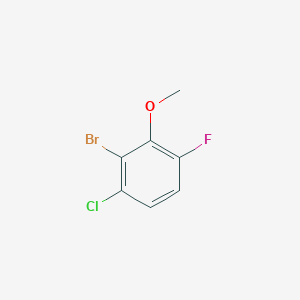
2-Bromo-1-chloro-4-fluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-4-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide, which provides good to excellent yields of the desired methoxylated product . Another approach involves the bromination of 1-chloro-4-fluoro-3-methoxybenzene using bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nucleophilic substitution reactions. These methods ensure the efficient and scalable production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-fluoro-3-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can convert the halogenated benzene to less substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for nucleophilic substitution, bromine for bromination, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide yields methoxylated products, while oxidation reactions produce quinones .
Scientific Research Applications
2-Bromo-1-chloro-4-fluoro-3-methoxybenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the methoxy group.
2-Bromo-1-fluoro-4-methoxybenzene: Similar but lacks the chlorine atom.
1-Bromo-4-methoxybenzene: Similar but lacks both chlorine and fluorine atoms.
Uniqueness
2-Bromo-1-chloro-4-fluoro-3-methoxybenzene is unique due to the presence of all four substituents (bromine, chlorine, fluorine, and methoxy) on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical and industrial applications .
Properties
Molecular Formula |
C7H5BrClFO |
|---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3 |
InChI Key |
NENRZNBXEPWVJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


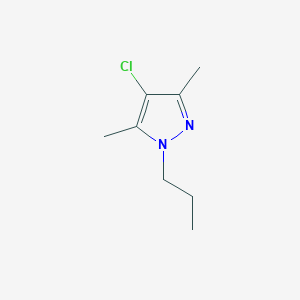
![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)
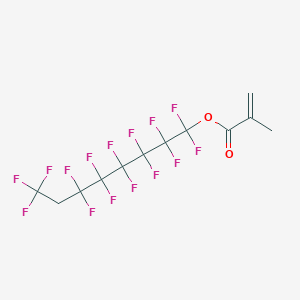
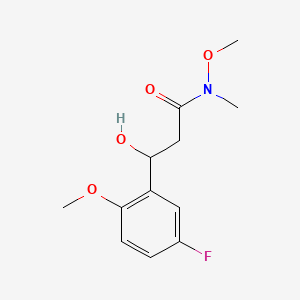
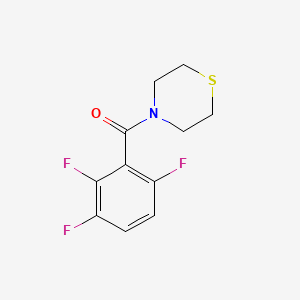
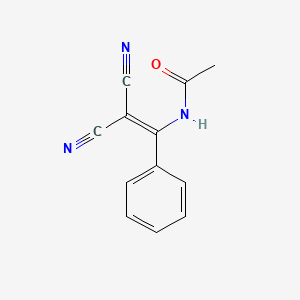
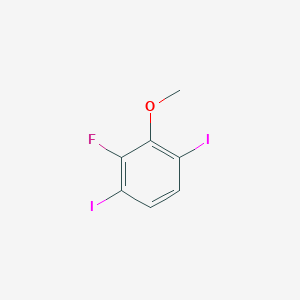
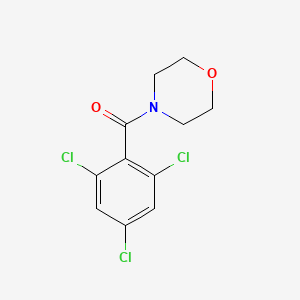

![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
